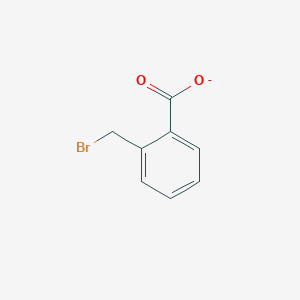

2-Bromomethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrO2- |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

2-(bromomethyl)benzoate |

InChI |

InChI=1S/C8H7BrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11)/p-1 |

InChI Key |

QSLMPDKYTNEMFQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 2-(bromomethyl)benzoate CAS 2417-73-4 properties

CAS 2417-73-4 | Versatile Benzylic Electrophile for Heterocyclic Scaffolding [1]

Executive Summary

Methyl 2-(bromomethyl)benzoate (CAS 2417-73-4) is a bifunctional building block critical to the synthesis of nitrogen-containing heterocycles, particularly isoindolinones and phthalazines . Its chemical utility stems from the orthogonal reactivity of its two functional groups: a highly electrophilic benzylic bromide and a proximal methyl ester. This duality allows for cascade reactions—typically alkylation followed by intramolecular cyclization—making it an indispensable reagent in medicinal chemistry for accessing pharmacophores found in anti-inflammatory and oncology therapeutics.

Chemical Profile & Properties

The following data aggregates experimentally validated properties essential for process development and handling.

| Property | Value | Context/Notes |

| IUPAC Name | Methyl 2-(bromomethyl)benzoate | |

| CAS Registry | 2417-73-4 | |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| Appearance | White to off-white crystalline solid | Low-melting solid (often supercooled liquid) |

| Melting Point | 32 – 35 °C | Melts near physiological temperature |

| Boiling Point | 110 – 115 °C (at 2 mmHg) | High vacuum required for distillation |

| Density | 1.46 g/cm³ | Denser than water |

| Solubility | DCM, EtOAc, THF, Toluene | Hydrolyzes slowly in water; reacts with alcohols |

| Stability | Moisture Sensitive, Light Sensitive | Store at 2–8°C under inert atmosphere (N₂/Ar) |

| Hazards | Lachrymator , Corrosive | Causes severe eye/skin burns; respiratory irritant |

Synthetic Utility & Mechanism

The primary value of Methyl 2-(bromomethyl)benzoate lies in its ability to act as a "linchpin" reagent.[2] The benzylic bromide is approximately

Core Synthesis: Wohl-Ziegler Bromination

The industrial preparation involves the radical bromination of methyl o-toluate using N-Bromosuccinimide (NBS). This route is preferred over elemental bromine (

Mechanistic Causality:

-

Initiation: A radical initiator (AIBN or Benzoyl Peroxide) undergoes homolysis to generate radicals.

-

Propagation: The succinimidyl radical abstracts a benzylic hydrogen (bond dissociation energy ~88 kcal/mol), creating a benzylic radical. This radical is stabilized by delocalization into the aromatic ring.

-

Selectivity: The steric bulk of the ortho-ester group directs the bromination to the methyl group, but temperature control is vital to prevent hydrolysis of the ester.

Figure 1: Radical pathway for the synthesis of Methyl 2-(bromomethyl)benzoate via Wohl-Ziegler bromination.

Application Protocol: Synthesis of Isoindolinones

A dominant application of CAS 2417-73-4 is the synthesis of isoindolin-1-ones, a scaffold present in drugs like Lenalidomide (though Lenalidomide uses a nitro-substituted variant, the chemistry is identical).

Experimental Workflow (Self-Validating)

Objective: Synthesis of N-benzylisoindolin-1-one via cascade alkylation-acylation.

Reagents:

-

Benzylamine (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: THF or Acetonitrile (dry)

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve Methyl 2-(bromomethyl)benzoate (1.0 g, 4.36 mmol) in anhydrous THF (10 mL).

-

Nucleophilic Attack (0°C): Cool the solution to 0°C. Add TEA (1.52 mL, 10.9 mmol).

-

Amine Addition: Dropwise add Benzylamine (0.52 mL, 4.8 mmol). Note: The reaction is exothermic. Maintain temperature <5°C to prevent uncontrolled polymerization.

-

Monitoring (TLC/LCMS): Stir at 0°C for 30 mins, then warm to RT. Monitor for disappearance of starting material (

in 20% EtOAc/Hex) and appearance of the intermediate amine. -

Cyclization (Reflux): Once the intermediate is formed, heat the mixture to reflux (66°C for THF) for 4–6 hours. This thermal energy drives the intramolecular attack of the secondary amine nitrogen onto the methyl ester carbonyl, releasing methanol.

-

Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (to remove excess amine/TEA), sat. NaHCO₃, and brine.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.

Validation Checkpoint:

-

¹H NMR: Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the benzylic methylene shift from ~4.9 ppm (CH₂Br) to ~4.2 ppm (lactam CH₂).

Figure 2: Cascade reaction pathway transforming the bromomethyl ester into the isoindolinone pharmacophore.

Handling, Safety & Storage (E-E-A-T)

Critical Warning: Methyl 2-(bromomethyl)benzoate is a potent lachrymator (tear gas agent) and skin corrosive.[1][4]

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. A face shield is recommended during scale-up.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleaning.

-

Storage: The compound degrades upon exposure to moisture (hydrolysis to the alcohol/acid) and light (browning). Store in amber vials, sealed under Argon, at 4°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate. Retrieved from [Link]

-

PrepChem. Synthesis of Methyl-2-bromomethylbenzoate. Retrieved from [Link]

Sources

Technical Guide: Methyl 2-(Bromomethyl)benzoate – Structure, Reactivity, and Application in Heterocyclic Synthesis

Executive Summary

Methyl 2-(bromomethyl)benzoate (CAS 2417-73-4) serves as a bifunctional electrophilic linchpin in modern medicinal chemistry. Its structure—characterized by a reactive benzylic bromide positioned ortho to a methyl ester—creates a pre-organized scaffold for cascade reactions. Unlike simple benzyl bromides, this compound is "spring-loaded" for heterocyclization, most notably allowing rapid access to the isoindolinone (phthalimidine) core, a pharmacophore ubiquitous in oncology (e.g., Lenalidomide) and kinase inhibition. This guide dissects its synthesis, the mechanistic underpinnings of its reactivity, and the safety protocols required for handling this potent lachrymator.

Part 1: Chemical Identity & Physical Profile[1]

Methyl 2-(bromomethyl)benzoate is a low-melting solid or viscous oil depending on purity and ambient temperature. It is defined by its dual susceptibility to nucleophilic attack: the soft electrophilic center at the benzylic carbon and the hard electrophilic center at the carbonyl carbon.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | Methyl 2-(bromomethyl)benzoate | |

| CAS Number | 2417-73-4 | Distinct from para isomer (2417-72-3) |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| Physical State | Low-melting solid / Oil | MP: ~30–35 °C; often supercools to liquid |

| Solubility | DCM, THF, EtOAc, Toluene | Hydrolyzes slowly in water |

| Stability | Moisture Sensitive | Store <10 °C under inert atmosphere (Ar/N₂) |

| Hazards | Lachrymator , Corrosive | Causes severe eye/skin burns |

Part 2: Synthesis & Production Strategy

The industrial and laboratory standard for synthesizing methyl 2-(bromomethyl)benzoate is the Wohl-Ziegler radical bromination of methyl o-toluate. This pathway is preferred over electrophilic halogenation due to its high regioselectivity for the benzylic position.

Protocol: Radical Bromination of Methyl o-Toluate

Reaction Class: Free-Radical Substitution (

Step-by-Step Methodology

-

Setup: Equip a flame-dried round-bottom flask with a reflux condenser and an argon inlet.

-

Charge: Add methyl 2-methylbenzoate (1.0 equiv) and anhydrous solvent (PhCF₃ or CCl₄, 0.2 M concentration).

-

Initiation: Add NBS (1.05 equiv) and radical initiator BPO (0.05 equiv).

-

Expert Insight: Use a slight excess of NBS to drive conversion, but avoid large excesses to prevent gem-dibromination (formation of the dibromomethyl impurity), which is difficult to separate.

-

-

Reaction: Heat to reflux (approx. 80–100 °C) for 4–12 hours.

-

Monitoring: The reaction is complete when the dense NBS solid floats to the top as less dense succinimide. Validate via TLC (UV active) or ¹H NMR (disappearance of Ar-CH₃ singlet at δ 2.6, appearance of Ar-CH₂Br singlet at δ 4.9).

-

-

Workup: Cool to 0 °C to precipitate succinimide completely. Filter the solids. Concentrate the filtrate under reduced pressure.

-

Purification: If necessary, purify via rapid silica plug filtration (Hexanes/EtOAc). Distillation is risky due to thermal instability; recrystallization from hexanes is preferred if solid.

Part 3: Reactivity Profile & Mechanism

The defining feature of methyl 2-(bromomethyl)benzoate is the Ortho Effect . The proximity of the ester group to the benzylic bromide facilitates intramolecular cyclization reactions that are kinetically favored over intermolecular polymerization.

The Isoindolinone Cascade

The primary application in drug discovery is the synthesis of isoindolinones (lactams). When reacted with a primary amine, the molecule undergoes a sequential reaction:

-

Intermolecular

: The amine displaces the bromide. -

Intramolecular Acyl Substitution: The newly formed secondary amine attacks the neighboring ester, expelling methanol to close the ring.

Diagram 1: Isoindolinone Formation Mechanism

Caption: The cascade sequence transforming the linear precursor into the bicyclic isoindolinone core via amine insertion and ring closure.

Other Key Transformations

-

Wittig Reaction: Reaction with triphenylphosphine yields the phosphonium salt, a precursor to ortho-substituted styrenes via Wittig olefination.

-

Hydrolysis: Base-catalyzed hydrolysis yields phthalide (isobenzofuranone) rather than the open-chain hydroxy-acid, demonstrating the thermodynamic preference for the 5-membered lactone ring.

Part 4: Applications in Drug Development[7]

The Lenalidomide/Pomalidomide Class

While commercial manufacturing of immunomodulatory imide drugs (IMiDs) like Lenalidomide often utilizes the nitro-derivative (methyl 2-(bromomethyl)-3-nitrobenzoate), the core chemistry remains identical. Methyl 2-(bromomethyl)benzoate is the standard model substrate for optimizing the cyclization conditions used to build these glutarimide-containing cytotoxics.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this reagent is used to "lock" flexible amine fragments into rigid bicyclic cores. This conformational restriction often improves binding affinity by reducing the entropic penalty upon binding to a protein target (e.g., kinases or carbonic anhydrases).

Part 5: Safety & Handling Protocols

Critical Warning: Methyl 2-(bromomethyl)benzoate is a severe lachrymator and vesicant. It releases HBr upon hydrolysis and alkylates DNA/proteins.

Handling Workflow

-

Engineering Controls: ALL operations must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves (change immediately upon splash), chemical splash goggles, and a lab coat. A face shield is recommended during scale-up.

-

Decontamination:

-

Spills: Do not wipe with water initially. Cover with a mixture of sodium thiosulfate and sodium bicarbonate to neutralize the alkylating potential.

-

Glassware: Rinse all glassware with a dilute ammonia or ethanolic KOH solution before removing from the hood to destroy residual bromide.

-

Diagram 2: Safety & Waste Stream Logic

Caption: Protocol for neutralizing lachrymatory residues using thiosulfate/bicarbonate quench prior to disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate. Retrieved from [Link]

-

PrepChem. Synthesis of Methyl-2-bromomethylbenzoate via Radical Bromination. Retrieved from [Link]

-

Xu, Z., et al. (2016). Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. Molecular Diversity. Retrieved from [Link]

Methyl 2-(bromomethyl)benzoate safety data sheet (SDS) hazards

CAS: 2417-73-4 | EC: 815-005-0 [1]

Executive Summary

Methyl 2-(bromomethyl)benzoate is a highly reactive benzylic bromide widely used as a pharmacophore precursor for isoindolinone and phthalazine scaffolds in drug discovery. While indispensable for heterocycle synthesis, it presents a dual-threat hazard profile : it is a potent lachrymator (tear gas agent) and a corrosive alkylating agent.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the compound's toxicity and field-proven protocols for safe handling and decontamination.

Part 1: Chemical Identity & Molecular Toxicology

The "Privileged Hazard"

This compound belongs to the class of benzylic halides . Its chemical utility and toxicity stem from the same molecular feature: the highly electrophilic carbon atom attached to the bromine.

-

Reactivity: The bromine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack (

). -

Biological Mechanism (The Lachrymatory Effect): Unlike simple acid irritants, this compound functions as a TRPA1 agonist . Upon contact with mucous membranes (eyes/lungs), it rapidly alkylates cysteine residues (specifically Cys621 and Cys665) on the TRPA1 ion channel. This covalent modification forces the channel open, causing a massive influx of calcium ions that the nervous system interprets as intense burning pain.

Physical State Criticality

Operational Warning: The melting point of Methyl 2-(bromomethyl)benzoate is 32–33 °C (89–91 °F) .

-

Implication: In many active laboratories or during summer months, this "solid" may spontaneously liquefy.

-

Risk:[1][2][3][4][5] Opening a container expecting a powder and finding a liquid significantly increases the risk of splashing and aerosolization. Always handle as if it were a liquid.

Part 2: Comprehensive Hazard Assessment (GHS)

The following data summarizes the Global Harmonized System (GHS) classifications. Note the severity of the skin and eye classifications.

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage | 1 | H318 | Causes serious eye damage (irreversible). |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1] |

| Corrosive to Metals | 1 | H290 | May be corrosive to metals.[1][6] |

Field Insight: Do not confuse "Irritant" with "Corrosive." Category 1B Corrosives cause irreversible tissue destruction (necrosis) into the dermis. Immediate neutralization is required.

Part 3: Mechanism of Action & Decontamination Logic

To safely handle this compound, one must understand the biological cascade it triggers and how to chemically interrupt it.

Biological Pathway (TRPA1 Activation)

The diagram below illustrates why exposure results in immediate, debilitating pain.

Figure 1: The TRPA1 activation cascade.[1][2][7] The compound covalently modifies cysteine residues, triggering the pain response.[8]

The Decontamination Protocol (Self-Validating)

Water alone is insufficient for decontamination because benzylic bromides hydrolyze slowly. You need a "soft" nucleophile to rapidly displace the bromide. Sodium Thiosulfate is the gold standard.

Decontamination Solution Recipe:

-

10% w/v Sodium Thiosulfate (

) in water. -

Optional: Add 2% Sodium Carbonate (

) to neutralize any HBr byproduct.

Figure 2: Chemical decontamination workflow using thiosulfate to neutralize the alkylating potential.

Part 4: Handling, Storage, & Synthesis Protocols

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated). This keeps the compound solid and reduces vapor pressure.

-

Atmosphere: Store under inert gas (Argon/Nitrogen). Moisture causes hydrolysis to HBr (corrosive gas) and the corresponding alcohol.

-

Segregation: Isolate from oxidizers and strong bases (amines).

Handling Protocol

-

Engineering Controls: All weighing and manipulation must occur inside a functioning fume hood.

-

PPE:

-

Gloves: Double-gloving is mandatory. Inner layer: Nitrile (4 mil). Outer layer: Silver Shield/4H (Laminate) or thick Nitrile (8 mil). Thin nitrile provides <5 minutes of protection against benzylic bromides.

-

Eyes: Chemical splash goggles (not safety glasses).

-

-

Weighing: Do not weigh on an open balance. Tare a vial with a cap inside the hood, add solid, cap it, and then move to the balance.

Synthetic Utility: Isoindolinone Formation

This compound is a key intermediate for synthesizing isoindolinones via cyclization with amines.

Standard Reaction Workflow:

-

Reagents: Methyl 2-(bromomethyl)benzoate (1.0 eq) + Primary Amine (1.0 eq) + Base (TEA or

, 2.0 eq). -

Solvent: Acetonitrile or THF.

-

Quenching: Upon completion, quench with aqueous ammonium chloride or 10% sodium thiosulfate to destroy unreacted bromide before extraction.

-

Validation: Use TLC (visualized with UV) to confirm the disappearance of the starting bromide (

~0.6-0.8 in Hex/EtOAc) before workup.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Methyl 2-(bromomethyl)benzoate.[1][2] Retrieved from [Link]

-

Bautista, D. M., et al. (2006). TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents.[7] Cell, 124(6), 1269-1282. (Mechanism of lachrymatory agents).[9] Retrieved from [Link][7]

-

Organic Syntheses. Handling of Benzyl Bromide Derivatives and Quenching Protocols. (General procedure adapted for benzylic bromides). Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide (Analogous Hazards). Retrieved from [Link]

Sources

- 1. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-bromomethylbenzoate | 2417-73-4 [chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 2-(Bromomethyl)benzoate | 2417-73-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. orgsyn.org [orgsyn.org]

Technical Deep Dive: Electrophilic Properties & Synthetic Utility of 2-Methoxycarbonylbenzyl Bromide

[1][2]

CAS: 2417-73-4 | Formula:

Executive Summary

2-Methoxycarbonylbenzyl bromide acts as a bifunctional "lynchpin" reagent in organic synthesis.[1] Unlike simple benzyl bromides, its reactivity is defined by the ortho-effect —the synergistic proximity of a highly electrophilic benzylic carbon and a reactive ester moiety.[1][2]

This guide details the exploitation of this molecule for Tandem Substitution-Cyclization sequences, a primary strategy for generating isoindolinones (phthalimidines), a privileged scaffold in medicinal chemistry (e.g., Lenalidomide, Indoprofen).

Molecular Architecture & Electrophilicity[2]

The molecule possesses two distinct electrophilic sites that activate sequentially:[1][2]

-

Site A (Kinetic Control): The benzylic carbon attached to the bromide.[1][2][4]

-

Site B (Thermodynamic Control): The carbonyl carbon of the methyl ester.[1][2]

Mechanistic Pathway: The "Tandem" Cascade

The utility of this reagent relies on a cascade reaction.[1][2] A primary amine attacks the bromide (displacement), followed immediately by an intramolecular acyl substitution that ejects methanol.[1][2]

Figure 1: The tandem substitution-cyclization pathway. The proximity of the ester group drives the rapid formation of the isoindolinone core.[1][2]

Synthetic Protocols

Protocol A: Synthesis of the Reagent (Radical Bromination)

Context: This reagent is often synthesized in-house due to stability concerns (hydrolysis) upon long-term storage.

Reaction: Methyl 2-methylbenzoate + NBS

| Parameter | Specification | Rationale |

| Solvent | Carbon Tetrachloride ( | Non-polar solvent prevents ionic pathways; |

| Reagent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of |

| Initiator | AIBN (Azobisisobutyronitrile) | Homolytic cleavage at reflux temperature initiates the radical chain.[1] |

| Stoichiometry | 1.05 eq NBS | Slight excess ensures complete conversion of the starting material.[1][2] |

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (moisture sensitive).

-

Dissolution: Dissolve methyl 2-methylbenzoate (10 mmol) in anhydrous

(50 mL). -

Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol).

-

Reaction: Reflux for 3–5 hours. Visual Cue: The dense NBS solid floats; as it reacts, it converts to succinimide, which floats but has a different texture (or sinks depending on solvent density).[1][2]

-

Workup: Cool to 0°C to precipitate succinimide completely. Filter.

-

Purification: Evaporate solvent. Recrystallize from Hexane/Ether if necessary (often used crude due to lachrymatory nature).[1]

Protocol B: Application - Synthesis of N-Substituted Isoindolinones

Context: Converting the bromide into a pharmacophore.[1][2]

-

Preparation: Dissolve 2-methoxycarbonylbenzyl bromide (1.0 eq) in THF or Acetonitrile.

-

Nucleophilic Attack: Add Primary Amine (

) (1.1 eq) and Triethylamine (2.0 eq) to scavenge HBr.[1] -

Conditions: Stir at Room Temperature for 4 hours.

-

Note: If cyclization is slow (intermediate observed by TLC), heat to 60°C or add a catalytic amount of base (e.g.,

).[1]

-

-

Isolation: Dilute with EtOAc, wash with water/brine.[1] The product is often a solid that can be recrystallized.[1][2]

Troubleshooting & Optimization Logic

Common failure modes involve competing reactions (hydrolysis) or incomplete cyclization.[1]

Figure 2: Decision tree for optimizing the conversion of 2-methoxycarbonylbenzyl bromide to isoindolinones.

Critical Optimization Notes:

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) accelerate the

step but may complicate workup.[2] THF or Acetonitrile are preferred compromises.[1][2] -

Steric Hindrance: If the amine nucleophile is bulky (e.g., tert-butyl amine), the cyclization step may require higher temperatures (reflux in Toluene) to overcome the steric barrier of the ortho-ester.[1][2]

Safety & Handling (Lachrymator Alert)

Hazard Classification:

-

Lachrymator: Causes severe eye irritation and tearing.[1][2]

-

Corrosive: Causes skin burns (

).[1][3][6]

Mandatory Safety Protocol:

-

Containment: All weighing and transfers must occur inside a functioning fume hood.

-

Neutralization: Glassware contaminated with the bromide should be rinsed with a dilute solution of amine or ammonia in ethanol inside the hood before removal for cleaning.[1][2] This converts the lachrymator into a non-volatile amide.[1][2]

-

PPE: Double nitrile gloves and tightly fitting safety goggles are non-negotiable.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate.[1] Retrieved from [Link]

-

University of Calgary. Nucleophilic Substitution of Benzylic Halides. Chemistry Chapter 11.[1] Retrieved from [Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

Methyl 2-(bromomethyl)benzoate melting point and density

This guide provides an in-depth technical analysis of Methyl 2-(bromomethyl)benzoate (CAS 2417-73-4), focusing on its physicochemical properties, synthesis, and application as a scaffold in medicinal chemistry.

CAS: 2417-73-4 | Formula: C

Executive Summary

Methyl 2-(bromomethyl)benzoate is a bifunctional building block characterized by an electrophilic benzylic bromide and an ortho-positioned ester. This geometric proximity allows for rapid heterocyclization, making it a "gateway" reagent for the synthesis of isoindolin-1-ones —a pharmacophore found in various bioactive agents, including immunomodulators and kinase inhibitors.

Critical Technical Note: Researchers often confuse this ortho isomer with its para counterpart (Methyl 4-(bromomethyl)benzoate, CAS 2417-72-3). The distinction is vital for handling: the ortho isomer is a low-melting solid (often liquid at warm room temperatures), whereas the para isomer is a distinct solid with a significantly higher melting point.

Physicochemical Profile

The physical state of Methyl 2-(bromomethyl)benzoate is highly sensitive to purity and ambient temperature. High-purity samples may crystallize in the refrigerator but melt upon sitting on a laboratory bench on a warm day.

Table 1: Core Physical Properties

| Property | Value / Range | Technical Context |

| Melting Point | 30 – 33 °C | Often observed as a supercooled liquid or semi-solid slush. Note: The para-isomer melts at 57–58 °C. |

| Density | 1.46 – 1.50 g/cm³ | High density facilitates phase separation in aqueous workups (organic layer is on the bottom). |

| Boiling Point | 114 °C (at 0.44 Torr) | High boiling point requires high-vacuum distillation for purification if crystallization fails. |

| Appearance | White solid / Pale yellow oil | Coloration often indicates trace Br |

| Solubility | DCM, EtOAc, THF, Toluene | Hydrolyzes slowly in water; reacts rapidly with nucleophilic solvents (MeOH, amines). |

Expert Insight: If your sample is a liquid at 20°C, do not assume it is impure. It is likely supercooled. Seeding with a crystal or cooling to 4°C will typically induce solidification.

Synthetic Pathways & Quality Control

The industrial standard for synthesizing Methyl 2-(bromomethyl)benzoate is the Wohl-Ziegler bromination of methyl o-toluate. This radical substitution is sensitive to moisture and oxygen.

Experimental Protocol: Radical Bromination

Reaction: Methyl 2-methylbenzoate + NBS

-

Setup: Equip a flame-dried round-bottom flask with a reflux condenser and argon inlet.

-

Solvent Choice: Carbon tetrachloride (CCl

) is the classic solvent but is restricted. Chlorobenzene or Benzotrifluoride are modern, greener alternatives that maintain the high reflux temperature needed for radical initiation. -

Initiation: Add Methyl 2-methylbenzoate (1.0 eq) and N-Bromosuccinimide (NBS, 1.05 eq). Add radical initiator (Benzoyl Peroxide, 0.05 eq).

-

Reaction: Heat to reflux (80–90°C). The reaction is exothermic once initiated; observe for color change (orange Br

tint fading to pale yellow). -

Workup: Cool to 0°C to precipitate succinimide byproduct. Filter. Evaporate solvent.

-

Purification: Recrystallize from Hexane/Ether (10:1) or distill under high vacuum.

Visualization: Synthesis Workflow

Figure 1: Radical bromination workflow for the synthesis of Methyl 2-(bromomethyl)benzoate.

Handling, Stability & Safety

This compound is a Lachrymator (tear gas agent) and a corrosive alkylating agent. It must be handled with extreme caution.

Safety Protocol

-

Engineering Controls: All operations (weighing, reaction, transfer) must be performed inside a functioning fume hood.

-

Decontamination: Spills should be treated with a dilute solution of aqueous ammonia or sodium thiosulfate to quench the alkyl bromide.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture will hydrolyze the ester to the acid or the bromide to the alcohol/HBr.

Visualization: Handling Decision Tree

Figure 2: Decision tree for safe handling and transfer based on physical state.

Applications in Medicinal Chemistry

Methyl 2-(bromomethyl)benzoate is primarily used to construct the isoindolinone core, a scaffold present in numerous therapeutic agents.

The Isoindolinone Gateway

The defining reaction of this molecule is its condensation with primary amines. This is a "one-pot" cascade reaction:

-

S

2 Alkylation: The amine attacks the benzylic bromide. -

Intramolecular Cyclization: The resulting secondary amine attacks the ortho-ester, expelling methanol to close the ring.

Relevance to Drug Development: While Methyl 2-(bromomethyl)benzoate is the parent scaffold, its substituted derivatives (e.g., Methyl 2-(bromomethyl)-3-nitrobenzoate) are critical intermediates in the synthesis of immunomodulatory drugs (IMiDs) such as Lenalidomide and Pomalidomide . The parent compound described here is often used in early-stage Structure-Activity Relationship (SAR) studies to probe the binding pocket requirements of the isoindolinone ring before adding complex substituents.

Table 2: Comparative Reactivity

| Reactant | Reaction Type | Product Scaffold | Application |

| Primary Amine | Cyclization | Isoindolin-1-one | Kinase Inhibitors, IMiDs |

| Hydrazine | Cyclization | Phthalazinone | PARP Inhibitors |

| Sodium Azide | Substitution | 2-(Azidomethyl)benzoate | Click Chemistry Tagging |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate. Retrieved from [Link]

- Muller, G. W., et al. (1996). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. (Contextual reference for isoindolinone synthesis methodology).

Methodological & Application

Application Note: Precision Benzylic Bromination of Methyl o-Toluate

[1]

Executive Summary

This application note details the protocol for the selective benzylic bromination of methyl o-toluate (methyl 2-methylbenzoate) to synthesize methyl 2-(bromomethyl)benzoate . This compound is a critical pharmacophore intermediate, serving as the direct precursor to phthalide and isoindolinone scaffolds found in various oncological and anti-inflammatory therapeutics.[1]

While the classic Wohl-Ziegler reaction utilizing Carbon Tetrachloride (

Mechanistic Insight & Chemical Strategy

The Wohl-Ziegler Reaction

The transformation relies on the Wohl-Ziegler mechanism, a free-radical substitution that selectively targets the benzylic position.[1] The reaction is driven by the in situ generation of low concentrations of molecular bromine (

Radical Cycle Visualization

The following diagram illustrates the propagation cycle, emphasizing the critical role of the succinimidyl radical in maintaining the bromine chain.

Figure 1: The Wohl-Ziegler radical chain mechanism.[1] Note that HBr is essential for regenerating the active brominating species (

Critical Parameters[1]

| Parameter | Recommendation | Rationale |

| Solvent | PhCF | Replaces banned |

| Initiator | AIBN (Azobisisobutyronitrile) | Preferable to Benzoyl Peroxide (BPO) as it does not generate benzoate radicals that can form ester byproducts.[1] |

| Stoichiometry | 1.05 equiv. NBS | Strict control is required.[1] Excess NBS leads to the gem-dibromide impurity, which is inseparable by standard crystallization.[1] |

| Atmosphere | Argon/Nitrogen | Oxygen is a radical scavenger (triplet diradical) and will quench the initiation step, stalling the reaction.[1] |

Experimental Protocol

Materials Preparation

-

NBS Purification (CRITICAL): Commercial NBS often contains free bromine and HBr, which accelerate side reactions.[1]

-

Procedure: Dissolve 10g NBS in 100mL boiling water. Filter hot. Cool filtrate on ice to precipitate white crystals.[1] Dry under high vacuum over

.

-

-

Solvent: Degas PhCF

or PhCl by sparging with argon for 15 minutes prior to use.[1]

Step-by-Step Methodology

Scale: 10 mmol Methyl o-toluate (1.50 g)

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (

) or connect to an inert gas manifold.[1] -

Charging: Add Methyl o-toluate (1.50 g, 10.0 mmol) and PhCF

(20 mL, 0.5 M concentration). Stir to dissolve. -

Reagent Addition: Add Recrystallized NBS (1.87 g, 10.5 mmol).

-

Initiation: Add AIBN (82 mg, 0.5 mmol, 5 mol%).

-

Reaction:

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1).

Workup and Purification Workflow

Figure 2: Isolation workflow.[1] Filtration of succinimide is the primary purification step.[1]

Detailed Workup:

-

Cool the reaction mixture to 0°C in an ice bath. This maximizes the precipitation of succinimide.[1]

-

Filter the cold mixture through a sintered glass funnel or a pad of Celite. Wash the filter cake with cold hexanes (2 x 10 mL).

-

Concentrate the combined filtrate under reduced pressure to yield a yellow oil.

-

Purification (Crystallization):

Quality Control & Troubleshooting

Analytical Data

-

1H NMR (CDCl3, 400 MHz):

-

Impurity Markers:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction | Wet reagents or Oxygen inhibition.[1] | Dry NBS/Solvent. Increase Argon flow. Add another 2 mol% AIBN.[1] |

| Low Yield | Hydrolysis to Phthalide.[1] | Ensure all glassware is oven-dried.[1] Avoid aqueous workups if possible; stick to filtration and crystallization.[1] |

| Dibromination | Excess NBS or localized concentration hotspots.[1] | Use exactly 1.05 eq NBS.[1] Ensure vigorous stirring. |

| Lachrymatory Effect | Product vapor release.[1] | Handle ALL solids and oils in a fume hood.[1] Treat glassware with alcoholic KOH before removing from hood to quench residues.[1] |

Safety & Handling (E-E-A-T)

-

Lachrymator: Methyl 2-(bromomethyl)benzoate is a potent lachrymator (tear gas agent).[1] Exposure causes severe eye and respiratory irritation.[1] Double-glove and use a full-face shield if working on scales >5g.[1]

-

NBS: Reacts violently with amines and finely divided metals.[1] Store in a refrigerator away from light.

-

Waste: All aqueous washes containing bromide must be disposed of in halogenated waste streams.[1]

References

-

Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[1] Link

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for radical bromination setups).

-

Podgoršek, A., et al. (2009).[1] "Green" Wohl-Ziegler Bromination: N-Bromosuccinimide in Methyl Acetate.[1] Tetrahedron Letters, 50(13), 1445-1447.[1] Link[1]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12369, Methyl 2-(bromomethyl)benzoate.[1][4] Link

-

Tung, C. L., et al. (2011).[1] Efficient synthesis of phthalides via a domino bromination-cyclization reaction.[1] Synthetic Communications, 41(15), 2264-2273.[1] (Demonstrates the cyclization risk).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prepchem.com [prepchem.com]

- 5. CN102850221A - Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester - Google Patents [patents.google.com]

Application Note: Strategic Modulation of Methyl 2-(Bromomethyl)benzoate

From Isoindolinone Scaffolds to Phthalide Derivatives

Executive Summary

Methyl 2-(bromomethyl)benzoate (CAS: 2417-73-4) is a bifunctional electrophile critical to medicinal chemistry. It serves as the primary linchpin in the synthesis of isoindolinones (e.g., Lenalidomide, Pomalidomide analogs) and phthalides . Its reactivity is defined by two electrophilic sites: the highly reactive benzylic bromide and the ortho-positioned methyl ester.

This guide addresses the "Ortho-Effect Bifurcation," where the choice of nucleophile and solvent determines whether the system undergoes simple substitution, intermolecular coupling, or intramolecular cyclization. We provide validated protocols to control this selectivity, ensuring high yields of the desired pharmacophore while suppressing the thermodynamic sink of phthalide formation.

Substrate Analysis & Reactivity Profile

The utility of methyl 2-(bromomethyl)benzoate lies in its ability to undergo a Tandem

-

Site A (Benzylic Bromide): Kinetic control point. Reacts rapidly with nucleophiles (

). -

Site B (Methyl Ester): Thermodynamic control point. Positioned perfectly for 5-exo-trig intramolecular cyclization once a nucleophile is installed at Site A.

The Divergence:

-

Pathway 1 (N-Nucleophiles): Primary amines displace the bromide, then attack the ester to form Isoindolinones (Lactams).

-

Pathway 2 (O-Nucleophiles/Water): Hydroxide or water displaces the bromide, then attacks the ester to form Phthalides (Lactones).

Diagram 1: The Reactivity Bifurcation Map

Caption: Mechanistic divergence driven by nucleophile selection. Pathway A (Green) yields drug-like lactams; Pathway B (Red) yields stable lactones, often an unwanted impurity in drug synthesis.

Protocol 1: Synthesis of N-Substituted Isoindolinones

Application: Synthesis of immunomodulatory imide drugs (e.g., Lenalidomide precursors).

Mechanism: One-pot Cascade (

Critical Process Parameters (CPPs)

-

Water Content: Must be

(Karl Fischer). Moisture triggers Pathway 2 (Phthalide formation). -

Stoichiometry: Use 1.1–1.2 eq of amine. Excess amine can lead to bis-alkylation if the amine is unhindered.

-

Base: DIPEA (Hünig's base) is preferred over TEA to minimize quaternary ammonium salt formation.

Step-by-Step Methodology

Reagents:

-

Methyl 2-(bromomethyl)benzoate (1.0 eq)[1]

-

Primary Amine (e.g., Benzylamine, L-Glutamine ester) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Procedure:

-

Preparation: Charge a reaction vessel with Anhydrous MeCN (10 V, i.e., 10 mL per gram of substrate). Purge with Nitrogen.

-

Amine Addition: Add the Primary Amine (1.1 eq) and DIPEA (2.0 eq). Cool to 0–5°C if the amine is volatile or highly reactive.

-

Substrate Addition: Add Methyl 2-(bromomethyl)benzoate (1.0 eq) dropwise over 30 minutes. Note: Exothermic reaction.

-

Reaction Phase 1 (

): Stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by HPLC/TLC for disappearance of bromide. -

Reaction Phase 2 (Cyclization):

-

If cyclization is slow: Heat the mixture to 50–60°C for 4–12 hours.

-

Monitoring: Look for the shift from the secondary amine intermediate to the cyclized isoindolinone (distinct change in retention time).

-

-

Workup:

-

Concentrate solvent under reduced pressure.[2]

-

Redissolve residue in Ethyl Acetate. Wash with 1N HCl (to remove excess amine/DIPEA) and Brine.

-

Dry over

and concentrate.

-

-

Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (Hexane/EtOAc).

Data Summary: Solvent Effects

| Solvent | Reaction Rate ( | Cyclization Rate | Risk of Hydrolysis | Recommendation |

| Acetonitrile | High | Moderate | Low | Preferred for scale-up. |

| DMF | Very High | High | Moderate (Hygroscopic) | Use for unreactive amines. |

| THF | Moderate | Low | Low | Good for solubility issues. |

| Methanol | High | Low | High (Transesterification) | Avoid. |

Protocol 2: Synthesis of Azide Precursors (Click Chemistry)

Application: Generating 2-(azidomethyl)benzoates for CuAAC (Click) reactions.

Safety Warning: Organic azides are potential explosion hazards. Maintain total carbon-to-nitrogen ratio

Procedure:

-

Dissolve Methyl 2-(bromomethyl)benzoate (1.0 eq) in DMSO (5 V).

-

Add Sodium Azide (

) (1.2 eq) carefully at room temperature. -

Stir at 20–25°C for 3 hours. Do not heat.

-

Quench: Dilute with water and extract immediately with Diethyl Ether or EtOAc.

-

Note: Do not distill the product. Azides should be used in solution or purified by column chromatography with care.

Troubleshooting & Impurity Management

Issue: High Phthalide Content

-

Cause: Moisture in the solvent or reagents. The bromide hydrolyzes to the alcohol, which instantly lactonizes.

-

Solution: Dry solvents over molecular sieves (3Å). Flame-dry glassware. Switch base to anhydrous

if using non-amine nucleophiles.

Issue: Incomplete Cyclization (Stuck at Intermediate)

-

Cause: The amine is too sterically hindered or the ester is not electrophilic enough.

-

Solution: Add a Lewis Acid catalyst (e.g., 5 mol%

) or switch solvent to refluxing Toluene with a Dean-Stark trap (if methanol removal is needed, though rare for methyl esters).

Diagram 2: Experimental Workflow (Isoindolinone)

Caption: Step-by-step decision tree for the synthesis of N-substituted isoindolinones, emphasizing reaction monitoring points.

References

-

BenchChem. Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methyl 2-(bromomethyl)-4-chlorobenzoate. (Accessed 2023).[3] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate. (Accessed 2023).[3] Link

-

Google Patents. Process for synthesis of lenalidomide (US10392364B2). (Describes the specific cyclization conditions using this scaffold). Link

-

Organic Syntheses. Phthalaldehydic Acid (Describes the hydrolysis/phthalide pathway). Org.[1][4][5][6] Synth. 1943, 23, 74. Link

-

MDPI. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (Discusses isoindolinone formation mechanisms). Link

Sources

- 1. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CAS 2417-73-4: methyl 2-bromomethyl benzoate | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. CN110724046A - Method for preparing o-methylbenzoic acid and phthalide from phthalic anhydride - Google Patents [patents.google.com]

Application Note: Precision Synthesis of Phthalazinone Scaffolds from Methyl 2-(bromomethyl)benzoate

Executive Summary & Strategic Significance

The phthalazin-1(2H)-one pharmacophore represents a privileged structure in modern medicinal chemistry, serving as the critical anchoring motif for Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib , Talazoparib , and Niraparib . While traditional routes utilize phthalic anhydride or 2-formylbenzoic acid, the Methyl 2-(bromomethyl)benzoate pathway offers a distinct advantage: it provides direct access to the 3,4-dihydro-2H-phthalazin-1-one core via a cascade cyclization.

This application note details the optimized protocol for converting Methyl 2-(bromomethyl)benzoate into the phthalazinone scaffold. Unlike the anhydride route, this pathway allows for the retention of benzylic saturation, offering a versatile "dihydro" intermediate that can be selectively oxidized to the fully aromatic system or functionalized further.

Key Applications:

-

PARP Inhibitor Synthesis: Precursor for 4-substituted phthalazinones.

-

Fragment-Based Drug Discovery (FBDD): Generation of rigid bicyclic hydrazine scaffolds.

-

Process Chemistry: Scalable, high-yielding route avoiding high-temperature fusion.

Mechanistic Insight: The Cascade Cyclization

The transformation of Methyl 2-(bromomethyl)benzoate to 3,4-dihydro-2H-phthalazin-1-one is not a simple substitution; it is a tandem nucleophilic substitution-lactamization sequence . Understanding this mechanism is vital for controlling impurity profiles (specifically dimer formation).

Reaction Pathway[1][2][3][4][5][6][7]

-

Step 1: Intermolecular SN2 Displacement. The hydrazine nucleophile attacks the benzylic carbon, displacing the bromide. This is the rate-determining step in non-polar solvents.

-

Step 2: Intramolecular Acyl Substitution (Lactamization). The terminal amine of the newly formed hydrazinyl group attacks the ester carbonyl, expelling methanol and closing the six-membered ring.

Critical Process Parameter (CPP): The concentration of hydrazine. An excess is required to prevent the alkylated intermediate from reacting with a second molecule of starting material (dimerization).

Figure 1: Mechanistic pathway from bromo-ester to dihydro-phthalazinone scaffold.

Detailed Experimental Protocol

Method A: Synthesis of 3,4-dihydro-2H-phthalazin-1-one

This protocol yields the saturated "dihydro" core. This is the direct product of the reaction.

Reagents & Materials:

-

Methyl 2-(bromomethyl)benzoate (1.0 equiv)

-

Hydrazine hydrate (64-80% solution) (3.0 - 5.0 equiv)

-

Ethanol (Absolute) or Methanol (HPLC Grade)

-

Triethylamine (Et3N) (1.1 equiv - Optional scavenger)

Protocol Steps:

-

Preparation: Dissolve Methyl 2-(bromomethyl)benzoate (10 mmol) in Ethanol (50 mL). Ensure complete dissolution; mild heating (30°C) is acceptable.

-

Nucleophile Addition: To a separate flask, charge Hydrazine hydrate (50 mmol, 5 equiv) and Ethanol (10 mL). Cool to 0°C.

-

Rationale: Adding the substrate to the hydrazine (reverse addition) ensures the nucleophile is always in excess, minimizing dimer formation (

).

-

-

Reaction: Add the benzoate solution dropwise to the hydrazine solution over 30 minutes.

-

Cyclization: Once addition is complete, warm the mixture to room temperature, then reflux (80°C) for 3–5 hours.

-

Monitoring: Monitor via TLC (EtOAc:Hexane 1:1) or LC-MS. The starting material (bromo-ester) should disappear rapidly; the intermediate acyclic hydrazide may persist until reflux is sustained.

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

-

Dilute the residue with cold water (50 mL). The product usually precipitates as a white/off-white solid.

-

Filter the solid and wash with cold water (2 x 10 mL) and cold diethyl ether (10 mL) to remove trace hydrazine.

-

-

Purification: Recrystallization from Ethanol/Water (9:1) if necessary.

Expected Yield: 75–85% Characterization: 1H NMR (DMSO-d6) typically shows a singlet for the benzylic -CH2- at ~4.2 ppm, distinguishing it from the aromatic proton of the oxidized phthalazinone.

Method B: One-Pot Oxidation to Phthalazin-1(2H)-one

If the fully aromatic core (as seen in Olaparib) is required, an oxidation step is added.

Protocol Extension:

-

Perform the reaction as in Method A .

-

Do not isolate. Instead of cooling, add NaOH (2.0 equiv) to the ethanolic solution.

-

Oxidation: Continue refluxing open to the air (or bubble air/O2) for an additional 4–6 hours. Alternatively, add Iodine (I2, 1.0 equiv) or DDQ for rapid oxidation.

-

Result: The benzylic -CH2- is dehydrogenated to -CH=N-, yielding the aromatic phthalazinone.

Process Control & Data Analysis

Comparison of Reaction Conditions

| Parameter | Method A (Dihydro) | Method B (Aromatic/Oxidized) | Impact on Quality |

| Stoichiometry | 5.0 eq Hydrazine | 5.0 eq Hydrazine + Oxidant | Excess hydrazine prevents dimerization. |

| Temperature | 78°C (Reflux) | 78°C + Oxidation Step | Higher temps favor the ring closure. |

| Atmosphere | Inert (N2) preferred | Aerobic or Oxidative | Oxygen presence is detrimental to Method A but required for Method B. |

| Key Impurity | Dimer (Bis-phthalazinone) | Unreacted Dihydro-intermediate | Dimer forms if addition is too fast. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of the dihydro-phthalazinone scaffold.

References

-

Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

-

Loh, V. M., et al. (2005). "Development of a Scalable Process for the Preparation of a Phthalazinone PARP Inhibitor." Organic Process Research & Development, 9(6), 723–729. Link

-

Vila, N., et al. (2022). "Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents."[1] Molecules, 27(23), 8115. Link

-

Xin, M., et al. (2020).[1] "Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors." Future Medicinal Chemistry, 12(19). Link

Sources

Application Note: Cyclization of Methyl 2-(bromomethyl)benzoate with Hydrazines

Abstract

This technical guide details the mechanistic pathways and synthetic protocols for the conversion of Methyl 2-(bromomethyl)benzoate to phthalazin-1(2H)-one scaffolds using hydrazine derivatives. This transformation represents a cornerstone reaction in medicinal chemistry, specifically in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib. The reaction proceeds via a tandem nucleophilic substitution (

Mechanistic Insight

The formation of the phthalazinone core from an

Reaction Pathway[1][2][3][4]

-

Step 1: Chemoselective

-Alkylation ( -

Step 2: Intramolecular Cyclization (Acyl Substitution): The newly formed secondary amine (or the distal nitrogen, depending on substitution) attacks the ester carbonyl.

-

Step 3: Elimination: Methanol is eliminated, driving the formation of the thermodynamically stable six-membered lactam ring (phthalazinone).

Mechanism Diagram

The following diagram illustrates the stepwise transformation, highlighting the transition states and the critical intermediate.

Figure 1: Tandem

Regioselectivity with Substituted Hydrazines

When using substituted hydrazines (e.g., Methylhydrazine,

-

Steric Control: The unsubstituted nitrogen (

) is less sterically hindered than the substituted nitrogen ( -

Outcome: The resulting intermediate places the substituent (R) on the distal nitrogen. Upon cyclization, the substituent ends up at the N-2 position of the phthalazinone ring (2-methylphthalazin-1(2H)-one).

Critical Process Parameters (CPP)

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry | 1.0 eq Substrate : 3.0+ eq Hydrazine | Excess hydrazine acts as both the nucleophile and the base to scavenge the HBr generated during the initial |

| Temperature | Reflux (70–85 °C) | While the |

| Solvent | Ethanol or Methanol | Protic solvents stabilize the polar transition states. Ethanol is preferred for safety and boiling point suitability. |

| Addition Rate | Dropwise (Controlled) | The reaction is exothermic. Controlled addition prevents thermal runaways and minimizes dimer formation (where one hydrazine attacks two benzyl bromides). |

Experimental Protocol

Standard Synthesis of Phthalazin-1(2H)-one

Target: Synthesis of the core scaffold used in PARP inhibitor development.

Reagents:

-

Methyl 2-(bromomethyl)benzoate (10.0 mmol, 2.29 g)

-

Hydrazine monohydrate (64-65% in water) (30.0 mmol, 1.5 mL)

-

Ethanol (Absolute) (20 mL)

Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-(bromomethyl)benzoate in Ethanol (15 mL).

-

Addition: Dilute the Hydrazine monohydrate in Ethanol (5 mL). Add this solution dropwise to the reaction flask over 10 minutes at room temperature.

-

Note: A white precipitate (hydrazine hydrobromide salt) may begin to form immediately.

-

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 3–5 hours.

-

Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 1:1) or LC-MS. The starting bromide (

) should disappear, and the polar product (

-

-

Work-up:

-

Cool the reaction mixture to room temperature, then further cool to 0–5 °C in an ice bath.

-

The product typically crystallizes out of the solution.

-

Filter the solid and wash with cold Ethanol (2 x 5 mL) followed by cold Water (2 x 10 mL) to remove residual hydrazine salts.

-

-

Purification: Dry the solid under vacuum at 45 °C. If necessary, recrystallize from Ethanol/Water.

Yield Expectation: 85–95% as a white to off-white solid.

Green Chemistry Variation (Aqueous Suspension)

Recent industrial optimizations for Olaparib intermediates utilize water as the primary solvent to reduce VOCs.

-

Modification: Suspend the starting material in water. Add hydrazine hydrate.[1][2][3][4][5][6] Heat to 90 °C. The starting material melts/dissolves as it reacts, and the product precipitates upon cooling. This method often requires slightly longer reaction times but simplifies purification to simple filtration [1].

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Solid | Incomplete cyclization | Ensure reflux temperature is maintained for at least 3 hours. If the intermediate (open chain) persists, add a catalytic amount of Acetic Acid. |

| Dimer Impurity | Hydrazine deficiency | Ensure a significant excess (3-5 eq) of hydrazine is used. If the concentration of bromide is too high relative to hydrazine, two bromides will alkylate one hydrazine. |

| Violent Exotherm | Fast addition | The benzylic bromide is highly reactive. Add hydrazine slowly at RT before heating. |

| Safety Warning | Lachrymator | Methyl 2-(bromomethyl)benzoate is a potent lachrymator and skin irritant. All weighing and transfers must occur in a functioning fume hood. |

References

-

Olaparib Intermediate Synthesis (Aqueous Route)

- Source: Patent CN105085408A.

- Context: Describes the industrial green synthesis of the phthalazinone core using aqueous hydrazine.

-

Mechanistic Regioselectivity

- Source:Journal of Medicinal Chemistry. "Synthesis of 1-methyl-1-(substituted benzyl)hydrazines".

- Context: Establishes the nucleophilicity trends of substituted hydrazines in reactions with benzylic halides.

-

General Phthalazinone Scaffold Construction

- Source:Beilstein Journal of Organic Chemistry. "The facile construction of the phthalazin-1(2H)-one scaffold...".

- Context: Discusses the stability and formation of the phthalazinone ring system in drug discovery.

-

Chemical Safety Data

- Source: PubChem Compound Summary for Methyl 2-(bromomethyl)

- Context: Safety, GHS classification (Lachrym

Sources

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A method for synthesizing 4-methyl-2 hydrazinobenzothiazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions [beilstein-journals.org]

Strategic Utilization of Methyl 2-(bromomethyl)benzoate: A Bifunctional Scaffold for Heterocyclic Synthesis

Executive Summary & Strategic Analysis

Methyl 2-(bromomethyl)benzoate (CAS: 2417-73-4) represents a quintessential "ortho-scaffold" in medicinal chemistry. Its utility stems from its 1,4-biselectrophilic nature, featuring a "hard" carbonyl electrophile (ester) and a "soft," highly reactive benzylic bromide.

For the drug development professional, this molecule is not merely a reagent but a programmed building block. It enables One-Pot, Two-Step Cascade Reactions that rapidly generate bicyclic nitrogen heterocycles—specifically isoindolinones and tetrahydrophthalazinones —which are core pharmacophores in oncology (e.g., Lenalidomide analogs) and PARP inhibitors.

Core Reactivity Profile

The synthesis of heterocycles from this intermediate relies on a predictable kinetic sequence:

-

Step 1 (Intermolecular): Rapid

displacement of the benzylic bromide by a nitrogen nucleophile. -

Step 2 (Intramolecular): Spontaneous or thermally driven nucleophilic acyl substitution (lactamization) to close the ring.

This guide details optimized protocols for these transformations, emphasizing process safety and impurity control.

Visualizing the Reaction Logic[1]

The following pathway map illustrates the divergent synthesis capabilities of the scaffold.

Figure 1: Divergent synthetic pathways from Methyl 2-(bromomethyl)benzoate. The kinetic preference for bromide displacement triggers the cascade.

Protocol A: Synthesis of Isoindolin-1-ones (The "Lenalidomide" Pathway)

This protocol is the industry standard for generating the isoindolinone core found in immunomodulatory drugs. The reaction is robust but requires careful base selection to prevent hydrolysis of the ester prior to cyclization.

Critical Process Parameters (CPPs)

-

Stoichiometry: Slight excess of amine (1.1 eq) prevents bis-alkylation.

-

Solvent: Acetonitrile (MeCN) is preferred over DMF for easier workup, though DMF increases rate for steric amines.

-

Temperature: 60–80°C is required to drive the second step (cyclization). Room temperature often stalls at the secondary amine intermediate.

Materials

-

Methyl 2-(bromomethyl)benzoate (1.0 equiv)

-

Primary Amine (

) (1.1 equiv) -

Potassium Carbonate (

) (2.0 equiv) or Triethylamine ( -

Solvent: Acetonitrile (anhydrous)

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with Methyl 2-(bromomethyl)benzoate (10 mmol) and Acetonitrile (50 mL).

-

Base Addition: Add

(20 mmol) in one portion. The suspension should be stirred vigorously. -

Nucleophile Addition: Add the primary amine (11 mmol) dropwise over 10 minutes.

-

Note: If the reaction is exothermic (common with small aliphatic amines), cool to 0°C during addition.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Monitoring: Check TLC or LCMS. Disappearance of the starting bromide is fast (<1h); monitor for the conversion of the intermediate (M+1 + Amine - HBr) to the cyclized product (M+1 - MeOH).

-

-

Workup:

-

Purification: The residue is often a solid. Recrystallize from Ethanol/Heptane or purify via flash chromatography (EtOAc/Hexanes).

Quantitative Data: Solvent & Base Effects

Typical yields observed for Benzylamine substrate:

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | DCM | 40 | 12 | 45% | Incomplete cyclization | |

| 2 | DMF | 80 | 4 | 92% | Difficult solvent removal | |

| 3 | MeCN | 80 | 6 | 88% | Optimal balance | |

| 4 | MeOH | 65 | 2 | 60% | Competitive ester hydrolysis |

Protocol B: Synthesis of Tetrahydrophthalazinones

Reaction with hydrazine derivatives yields the 6-membered lactam. This scaffold is a precursor to fully aromatic phthalazinones (via oxidation).

Mechanism Note

Unlike the amine reaction, hydrazines are "alpha-effect" nucleophiles and react rapidly. The resulting product is a 1,2,3,4-tetrahydrophthalazin-1-one . To obtain the aromatic phthalazinone, a subsequent oxidation step (e.g., with

Step-by-Step Methodology

-

Dissolution: Dissolve Methyl 2-(bromomethyl)benzoate (5 mmol) in Ethanol (25 mL).

-

Addition: Add Hydrazine hydrate (6 mmol, 80% solution) or Methyl hydrazine (6 mmol) dropwise at room temperature.

-

Cyclization: Heat to reflux (78°C) for 3 hours.

-

Observation: A white precipitate often forms directly from the hot solution (the product).

-

-

Isolation: Cool to 0°C. Filter the precipitate. Wash with cold ethanol and diethyl ether.

-

Yield: Typically >85% purity without chromatography.

Advanced Application: Benzodiazepine Scaffolds

Using a diamine linker allows for the construction of 7-membered rings. This is particularly relevant for DNA-binding pyrrolobenzodiazepine (PBD) synthesis.

Workflow:

-

React Methyl 2-(bromomethyl)benzoate with an amino-acid ester or a diamine (e.g., ethylenediamine) under high dilution conditions.

-

High Dilution (0.01 M) is critical here to favor intramolecular cyclization (7-membered ring formation) over intermolecular polymerization.

Safety & Handling (HSE)

-

Lachrymator: Methyl 2-(bromomethyl)benzoate is a potent lachrymator and skin irritant. All solids must be weighed in a fume hood.

-

Corrosive: The benzylic bromide hydrolyzes to HBr on contact with moisture; use corrosion-resistant spatulas.

-

Waste: Aqueous layers from workups contain bromides and should be treated as halogenated waste.

References

-

PrepChem. Synthesis of Methyl-2-bromomethylbenzoate. Retrieved from [Link]

- Google Patents.Process for synthesis of lenalidomide (US10392364B2).

-

MDPI. (2023). Novel Phthalazin-1(2H)-One Derivatives.... Retrieved from [Link]

-

PubChem. Methyl 2-(bromomethyl)benzoate Compound Summary. Retrieved from [Link]

Sources

Application Note: High-Efficiency Synthesis of 1,1-Disubstituted Phthalans via Tandem Organolithium Addition-Cyclization

[1]

Executive Summary

This application note details the protocol for utilizing Methyl 2-(bromomethyl)benzoate as a bifunctional scaffold for the rapid construction of 1,1-disubstituted phthalans (1,3-dihydroisobenzofurans) . Phthalans are critical pharmacophores found in selective serotonin reuptake inhibitors (SSRIs) like Citalopram and various antibiotic agents.[1]

While Methyl 2-(bromomethyl)benzoate contains two electrophilic sites—a benzylic bromide and a methyl ester—this protocol leverages the kinetic superiority of organolithium addition to the ester over benzylic displacement.[1] By controlling stoichiometry and temperature, researchers can drive a "double-addition/cyclization" cascade in a single pot, avoiding the isolation of unstable ketone intermediates.[1]

Reactivity Profile & Mechanistic Insight[1]

The Chemoselectivity Challenge

Methyl 2-(bromomethyl)benzoate presents a competitive reactivity landscape:

-

Benzylic Bromide: Susceptible to nucleophilic substitution (

) or Lithium-Halogen Exchange (Li/Br).[1] -

Methyl Ester: Susceptible to nucleophilic acyl substitution (1,2-addition).[1]

In the presence of organolithium reagents (RLi), the 1,2-addition to the carbonyl is kinetically favored at low temperatures (-78°C).[1] However, uncontrolled temperatures can lead to Wurtz-type coupling (direct alkylation at the benzylic position) or polymerization.[1]

The Cascade Mechanism

The optimized pathway utilizes 2.0+ equivalents of RLi.[1] The reaction proceeds through three distinct stages:[1]

-

First Addition: RLi attacks the ester, eliminating methoxide to form a transient ketone.[1]

-

Second Addition: The highly reactive ketone immediately captures a second equivalent of RLi, forming a tertiary lithium alkoxide.[1]

-

Intramolecular Cyclization: Upon warming, the alkoxide oxygen acts as an internal nucleophile, displacing the benzylic bromide (

) to close the five-membered ether ring.[1]

Pathway Visualization

The following diagram illustrates the critical intermediates and the divergence from potential side reactions.

Figure 1: The tandem addition-cyclization cascade.[1] Note that the ketone intermediate is rarely isolated due to its high reactivity toward RLi.[1]

Experimental Protocol

Materials & Equipment

-

Substrate: Methyl 2-(bromomethyl)benzoate (>97% purity).[1] Note: This compound is a potent lachrymator.[1]

-

Reagent: Organolithium (e.g., PhLi, n-BuLi, MeLi), titrated immediately prior to use.[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran), distilled from Na/Benzophenone or dried via alumina columns.[1]

-

Apparatus: Flame-dried 3-neck round bottom flask, N2/Ar manifold, low-temperature thermometer.

Standard Operating Procedure (Inverse Addition)

Rationale: "Inverse addition" (adding the ester to the excess RLi) is recommended to maintain a high concentration of RLi relative to the substrate, ensuring rapid conversion of the ketone intermediate to the alkoxide and preventing ketone enolization or side-reactions.[1]

Step 1: System Preparation[1]

-

Flame-dry all glassware under vacuum and backfill with Argon (3 cycles).[1]

-

Charge the flask with Anhydrous THF (10 mL per 1 mmol substrate).

-

Add Organolithium Reagent (2.2 equivalents) to the THF.[1]

-

Cool the solution to -78°C (Dry ice/Acetone bath).

Step 2: Substrate Addition

-

Dissolve Methyl 2-(bromomethyl)benzoate (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the substrate solution dropwise to the RLi solution over 15–20 minutes via syringe pump or pressure-equalizing dropping funnel.[1]

-

Critical Control Point: Maintain internal temperature below -70°C. Exotherms can trigger Wurtz coupling.[1]

-

Step 3: Reaction & Cyclization[1]

-

Stir at -78°C for 1 hour.

-

Remove the cooling bath and allow the reaction to warm slowly to Room Temperature (25°C) over 2 hours.

-

Observation: The cyclization (displacement of bromide) typically occurs during this warming phase.[1]

-

-

Monitor via TLC (Hexane/EtOAc).[1][2] The starting material (

) should disappear, and a more polar spot (Phthalan) may appear.[1]

Step 4: Quench & Isolation[1]

Data & Performance Metrics

The following table summarizes expected outcomes based on the R-group of the organolithium reagent.

| Organolithium (RLi) | R-Group | Product Type | Est.[1][3][4] Yield | Notes |

| Phenyllithium | Phenyl | 1,1-Diphenylphthalan | 85-92% | Very stable; rapid cyclization due to Thorpe-Ingold effect.[1] |

| Methyllithium | Methyl | 1,1-Dimethylphthalan | 75-82% | Requires strict anhydrous conditions; MeLi is less basic than n-BuLi, reducing enolization risk.[1] |

| n-Butyllithium | n-Butyl | 1,1-Dibutylphthalan | 60-70% | Lower yield due to competing deprotonation (alpha-protons) if addition is slow.[1] |

| t-Butyllithium | t-Butyl | Complex Mixture | <30% | Not Recommended. Steric hindrance prevents efficient addition; favors Li-Halogen exchange.[1] |

Troubleshooting & Optimization

Common Failure Modes

-

Issue: Presence of "dimeric" products (1,2-diphenylethane derivatives).[1]

-

Issue: Recovery of starting material or mono-addition ketone.

Safety: Lachrymator Handling

Methyl 2-(bromomethyl)benzoate is a severe lachrymator (tear gas agent).[1]

-

Engineering Control: All weighing and solution preparation MUST be performed in a functioning fume hood.

-

Decontamination: Glassware contaminated with the starting material should be soaked in a bath of Ethanol/KOH to degrade the benzylic bromide before removal from the hood.[1]

References

-

PubChem. Methyl 2-(bromomethyl)benzoate | C9H9BrO2.[1][6] National Library of Medicine.[1] Available at: [Link][1]

-

Chemistry LibreTexts. Organolithium Reagents. Available at: [Link]

-

Parham, W. E., & Bradsher, C. K. (1982).[1] Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Accounts of Chemical Research. (Contextual grounding for ortho-lithiated species).

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Optimization of Methyl o-Toluate Bromination

Subject: Improving Yield & Selectivity in the Synthesis of Methyl 2-(bromomethyl)benzoate

Executive Summary & Reaction Context

Target Molecule: Methyl 2-(bromomethyl)benzoate (CAS: 2417-73-4) Primary Application: Key intermediate for "Sartan" class antihypertensives (e.g., Telmisartan) and oncology APIs (e.g., Pemetrexed).[1]

The Challenge: The bromination of methyl o-toluate is deceptively simple.[1] While a standard Wohl-Ziegler reaction, it suffers from a unique "Ortho-Effect" failure mode.[1] Unlike para- or meta- isomers, the ortho-ester group is spatially positioned to attack the benzylic position, leading to phthalide (isobenzofuran-1(3H)-one) formation.[1] This side reaction, combined with the standard competition between mono- and di-bromination, often caps yields at 60-70% in non-optimized processes.[1]

This guide provides a self-validating protocol to suppress phthalide formation and maximize mono-brominated yield >85%.

Critical Reaction Pathways (Mechanism)

To fix the yield, you must understand the competition.[1] The reaction does not just go A

Figure 1: Reaction landscape.[1] Note that Phthalide formation is irreversible and often driven by moisture or excessive heat.

Optimized Experimental Protocol

Disclaimer: Carbon tetrachloride (

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Quality Attribute (CQA) |

| Methyl o-toluate | 1.0 | Substrate | Water content <0.05% (Karl Fischer).[1] |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Must be white. Yellow NBS contains free |

| AIBN | 0.05 | Initiator | Store at 4°C. Dissolve in minimal solvent before addition.[1] |

| Chlorobenzene | 5-10 Vol | Solvent | Anhydrous.[1] High boiling point (131°C) accelerates kinetics.[1] |

Step-by-Step Workflow

-

System Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and

inlet.-

Why: Moisture triggers ester hydrolysis

cyclization to phthalide.[1]

-

-

Charging: Add Methyl o-toluate and NBS to the flask. Add Chlorobenzene.[1][2]

-

Deoxygenation (Crucial): Sparge the mixture with

for 15 minutes before heating.-

Why: Oxygen traps alkyl radicals, quenching the chain reaction and stalling conversion.[1]

-

-

Initiation: Heat to 85°C. Once at temperature, add AIBN (dissolved in 1 mL solvent) via syringe.

-

Reaction Monitoring: Maintain 85-90°C. Monitor via HPLC/GC every hour.

-

Workup (The "Phthalide Prevention" Step):

-

Purification:

Troubleshooting Guide (FAQ Format)

Q1: My reaction stalls at 50% conversion. Adding more AIBN doesn't help.

Diagnosis: Oxygen poisoning or "Dead" NBS.[1]

-

The Fix: Did you sparge with Nitrogen? Oxygen acts as a radical scavenger.[1] If the reaction turns brown/dark orange, you have free

accumulation because the radical chain stopped.[1] -

Protocol Adjustment: Check your NBS.[1] If it smells strongly of bromine or is yellow, discard it. Use freshly recrystallized NBS.[1] Ensure vigorous reflux to keep the succinimide byproduct suspended (or floating) and not coating the NBS.[1]

Q2: I am seeing >15% Phthalide (Lactone) in my crude NMR.

Diagnosis: Moisture ingress or Thermal Elimination.

-

The Mechanism: Water hydrolyzes the methyl ester to the acid.[1] The carboxylate oxygen then attacks the benzylic carbon, displacing the bromide to form the 5-membered lactone ring.[1]

-

The Fix:

Q3: I cannot separate the Di-bromide from the Mono-bromide.

Diagnosis: Over-reaction.[1]

Diagnostic Decision Tree

Use this logic flow to diagnose low yields in real-time.

Figure 2: Troubleshooting logic for Methyl o-toluate bromination.

Solvent Selection Matrix

Data compiled from internal process optimization and literature review.

| Solvent | Boiling Point (°C) | Relative Rate | Selectivity (Mono:Di) | Phthalide Risk | Recommendation |

| 77 | High | 90:10 | Low | Avoid (Toxic/Banned) | |

| Chlorobenzene | 131 | Very High | 85:15 | Medium (Thermal) | Recommended (Fastest) |

| Trifluorotoluene | 102 | High | 92:8 | Low | Best Balance (Green) |

| Acetonitrile | 82 | Medium | 80:20 | High (Polarity aids cyclization) | Use only if necessary |

| DCM | 40 | Very Low | N/A | Low | Fail (Too cold for radical init) |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard Wohl-Ziegler protocols).

-

Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds.[1][4] The Wohl-Ziegler Reaction." Chemical Reviews, 1948 , 43(2), 271–317.[4] Link

-

Podgoršek, A. et al. "N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry."[1] Organic Chemistry Portal. Link

-

Tangshan Xuyang Chemical Industry Co Ltd. "Method for preparing o-methylbenzoic acid and phthalide."[1][5] CN Patent 110724046A, 2020 .[1][5] (Evidence of phthalide pathway).[1] Link

-

TCI Chemicals. "Methyl 2-(Bromomethyl)benzoate Product Safety & Handling." (Storage and stability data). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN110724046A - Method for preparing o-methylbenzoic acid and phthalide from phthalic anhydride - Google Patents [patents.google.com]

Technical Support Center: Purification Strategies for Reactions Involving Methyl o-Toluate

Welcome to the technical support center for professionals in chemical research and drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted methyl o-toluate from reaction mixtures. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification processes.

Introduction

Methyl o-toluate is a common reagent and intermediate in organic synthesis, valued for its role in constructing complex molecular architectures.[1] However, its removal post-reaction can present challenges depending on the properties of the desired product and other components in the reaction milieu. This guide is designed to be a comprehensive resource for overcoming these purification hurdles.

Understanding the Physicochemical Landscape

A successful purification strategy is predicated on a thorough understanding of the physical and chemical properties of the compounds involved. The distinct characteristics of methyl o-toluate are pivotal in selecting the most effective separation technique.